Win 64338 hydrochloride -

Win 64338 hydrochloride

Catalog Number: EVT-285558
CAS Number:
Molecular Formula: C45H69Cl2N4OP
Molecular Weight: 783.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Win 64338 hydrochloride ([[4-[[2-[[bis(cyclohexylamino)methylene]amino]-3-(2-naphthalenyl)-1-oxopropyl]amino]phenyl]methyl]tributylphosphonium chloride monohydrochloride) is a synthetic, non-peptide antagonist of the bradykinin B2 receptor (B2R). [ [] ] Bradykinin is a peptide hormone involved in a variety of physiological and pathological processes, including inflammation, pain, and blood pressure regulation. [ [] ] Win 64338 hydrochloride is a valuable tool for investigating the role of B2R in these processes. [ [, , ] ]

Synthesis Analysis

While the provided abstracts don't detail a specific synthesis pathway for Win 64338 hydrochloride, they indicate it is based on an α-amino acid scaffold. [ [] ] Structure-activity relationship studies of Win 64338 analogs suggest a specific binding interaction with the B2R, particularly highlighting the presence of a hydrophobic binding pocket accommodating large aromatic groups in a specific conformation. [ [] ]

Molecular Structure Analysis

Win 64338 hydrochloride possesses distinct structural features contributing to its B2R binding affinity and selectivity. The molecule contains a central α-amino acid moiety linked to a bulky hydrophobic region. This region comprises two cyclohexylamino groups attached to a methylene bridge, further connected to a naphthalene ring. This hydrophobic portion is thought to interact with the B2R binding pocket. [ [, ] ] A positively charged tributylphosphonium chloride group enhances water solubility and potentially contributes to interactions with the receptor. [ [] ]

Mechanism of Action

Win 64338 hydrochloride acts as a competitive antagonist at the bradykinin B2 receptor (B2R). [ [, ] ] It binds to the receptor's active site, preventing bradykinin from binding and activating the receptor. [ [] ] This competitive inhibition blocks the downstream signaling pathways typically activated by bradykinin, such as the release of inflammatory mediators and the sensitization of sensory nerves. [ [, ] ]

Applications
  • Analyzing Bradykinin-Evoked Trigeminal Nerve Stimulation: Win 64338 hydrochloride effectively inhibits bradykinin-induced trigeminal nerve stimulation, both in vitro and in vivo. In the rabbit isolated iris sphincter, it antagonizes bradykinin-evoked contractions. [ [] ] Topical application of Win 64338 hydrochloride also reduces bradykinin-induced plasma extravasation in the conjunctiva and nasal mucosa of guinea pigs. [ [] ]
  • Investigating Airway Smooth Muscle Contraction: Studies on guinea pig and ferret trachea demonstrated that Win 64338 hydrochloride does not affect bradykinin-induced contractions in these tissues. [ [] ] This finding, contrasted with its potent antagonism in the guinea pig ileum, highlights the heterogeneity of bradykinin receptors within a species and suggests the presence of a distinct tracheal bradykinin receptor (potentially the B3 receptor). [ [] ]
Future Directions
  • Exploring Potential Therapeutic Applications: Despite its efficacy in preclinical studies, Win 64338 hydrochloride has not been developed for clinical use. Further research is needed to assess its potential as a therapeutic agent for inflammatory diseases, pain, and cardiovascular disorders. [ [] ]
  • Developing More Potent and Selective B2R Antagonists: Win 64338 hydrochloride serves as a lead compound for developing novel non-peptide B2R antagonists with improved potency, selectivity, and pharmacokinetic properties. [ [] ] Structure-activity relationship studies can be further utilized to optimize the molecule for therapeutic development.
  • Investigating the Role of B2R in Specific Disease Models: Win 64338 hydrochloride can be utilized in various disease models to delineate the specific contributions of B2R activation. This can provide insights into the pathogenesis of inflammatory diseases, pain syndromes, and cardiovascular disorders, potentially leading to the identification of novel therapeutic targets. [ [] ]

Bradykinin

  • Compound Description: Bradykinin is a peptide hormone that acts as a potent vasodilator and inflammatory mediator. It exerts its effects by binding to and activating bradykinin receptors, primarily the B2 receptor subtype. []
  • Relevance: Bradykinin is the endogenous ligand for the bradykinin B2 receptor, the primary target of WIN 64338 hydrochloride. WIN 64338 hydrochloride acts as a competitive antagonist at the B2 receptor, blocking the binding and subsequent effects of bradykinin. [, ]

HOE 140 (Icatibant)

  • Compound Description: HOE 140, also known as icatibant, is a synthetic decapeptide that functions as a potent and selective bradykinin B2 receptor antagonist. It has been approved for the treatment of hereditary angioedema, a condition characterized by acute attacks of swelling. [, ]
  • Relevance: HOE 140 is structurally similar to bradykinin and acts as a potent antagonist at the same receptor target as WIN 64338 hydrochloride. Studies comparing the two compounds in rabbit jugular and human umbilical vein contractility assays highlighted differences in their pharmacological profiles, with HOE 140 displaying insurmountable antagonism in the rabbit jugular vein compared to WIN 64338 hydrochloride's competitive antagonism. []

[Lys[Leu8]desArg9]Bradykinin

  • Compound Description: [Lys[Leu8]desArg9]Bradykinin is a synthetic peptide analog of bradykinin that selectively antagonizes the bradykinin B1 receptor. [, ]
  • Relevance: While WIN 64338 hydrochloride selectively targets the B2 receptor, [Lys[Leu8]desArg9]Bradykinin provides a comparative example of a ligand targeting the related B1 receptor subtype. This selectivity difference highlights the ability of researchers to design ligands with distinct pharmacological profiles within the bradykinin receptor family. [, ]

Des-Arg9-Bradykinin

  • Compound Description: Des-Arg9-Bradykinin is a kinin peptide and a selective agonist of the bradykinin B1 receptor. It is formed from bradykinin through enzymatic cleavage and plays a role in inflammatory responses. [, ]
  • Relevance: Similar to [Lys[Leu8]desArg9]Bradykinin, Des-Arg9-Bradykinin serves as an example of a ligand that specifically interacts with the bradykinin B1 receptor, unlike WIN 64338 hydrochloride's B2 selectivity. Studying the effects of both B1 and B2 ligands helps elucidate the distinct roles of these receptor subtypes in various physiological and pathological processes. [, ]
  • Compound Description: [L-Tic7]HOE 140 is a synthetic peptide analog of the bradykinin B2 receptor antagonist HOE 140. It demonstrates insurmountable antagonism at the B2 receptor but with significantly lower potency than HOE 140. []
  • Relevance: [L-Tic7]HOE 140 represents a structural modification of HOE 140, a compound with a similar target profile to WIN 64338 hydrochloride. Comparing the pharmacological activities of these related compounds provides valuable insights into the structure-activity relationships of bradykinin B2 receptor antagonists. []

Pharvaris Compound 3

  • Compound Description: Pharvaris Compound 3 is a small-molecule bradykinin B2 receptor antagonist that exhibits extremely high potency. Although its specific structure is not provided in the context, it is mentioned as an example of a potent B2 antagonist discovered through research utilizing assays like the human umbilical vein contractility assay. []
  • Relevance: Pharvaris Compound 3 exemplifies the successful development of a highly potent, small-molecule antagonist targeting the same receptor as WIN 64338 hydrochloride. Its existence demonstrates the ongoing exploration of diverse chemical scaffolds for developing novel bradykinin B2 receptor modulators. []

Fujisawa Compound 47a

  • Compound Description: Fujisawa Compound 47a is a small molecule characterized as a partial agonist of the bradykinin B2 receptor. Like Pharvaris Compound 3, its specific structure is not provided in the text. []
  • Relevance: Fujisawa Compound 47a highlights the ability to design small molecules that elicit partial agonist activity at the bradykinin B2 receptor, in contrast to the full antagonist activity of WIN 64338 hydrochloride. This example underscores the potential for developing bradykinin B2 receptor modulators with a range of pharmacological profiles. []

Properties

Product Name

Win 64338 hydrochloride

IUPAC Name

tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride

Molecular Formula

C45H69Cl2N4OP

Molecular Weight

783.9 g/mol

InChI

InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1

InChI Key

YYJGBEZPVOUBMJ-KRFCICRISA-N

SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-]

Solubility

Soluble in DMSO

Synonyms

((4-((2-((bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Phosphonium, ((4-((2-((bis(cyclohexylamino)methylene)amino)-3-(2-naphthalenyl)-1-oxopropyl)amino)phenyl)methyl)tributyl-, chloride, (S)-
WIN 64338
WIN-64338

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-]

Isomeric SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.